molecular formula C15H16N2O2 B185348 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde CAS No. 400067-02-9

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

Cat. No. B185348
M. Wt: 256.3 g/mol
InChI Key: CRXORMWUIJFHDE-UHFFFAOYSA-N
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Description

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 400067-02-9 . It has a molecular weight of 256.3 and its IUPAC name is 7-methyl-2-(4-morpholinyl)-3-quinolinecarbaldehyde . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is 1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 256.3 . The InChI code representing its molecular structure is 1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 .

Scientific Research Applications

Synthesis and Reactivity

  • Quinoline derivatives, including those with morpholin-4-yl groups, are synthesized through various chemical reactions such as Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reaction. These compounds have been explored for their potential in forming complex molecular structures and exhibiting a wide range of biological activities (Gouda & El‐Bana, 2022).

Biological Activities and Applications

  • Research on quinoline-3-carbaldehyde derivatives has explored their potential in medicinal chemistry, including the synthesis of compounds with potential antibacterial, antitumor, and anti-inflammatory activities. For instance, novel quinolinyl chalcones derived from quinoline-3-carbaldehydes have shown promising growth-promoting effects on plants and exhibited antimicrobial properties (Hassan, Alzandi, & Hassan, 2020).

Chemical Characterization and Analysis

  • The synthesis of quinolinecarbaldehydes and their Schiff base derivatives has been reported, with detailed spectroscopic and electrochemical characterization. These studies provide valuable information for the development of novel compounds with potential applications in various fields of science and technology (Wantulok et al., 2020).

Potential for Molecular Switches and Photoinduced Reactions

  • Quinoline-3-carbaldehydes have been studied for their role in photoinduced hydrogen-atom transfer, demonstrating the potential for developing molecular switches. This highlights the interesting photophysical properties of quinoline derivatives that could be harnessed for various scientific applications (Lapinski et al., 2009).

Safety And Hazards

For safety information and hazards related to 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXORMWUIJFHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355463
Record name 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

CAS RN

400067-02-9
Record name 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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